![molecular formula C25H29N3O5S2 B2703462 乙酸2-[2-[4-(氮杂辛烷-1-基磺酰)苯甲酰]亚胺-6-甲基-1,3-苯并噻唑-3-基]乙酯 CAS No. 865246-83-9](/img/structure/B2703462.png)

乙酸2-[2-[4-(氮杂辛烷-1-基磺酰)苯甲酰]亚胺-6-甲基-1,3-苯并噻唑-3-基]乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

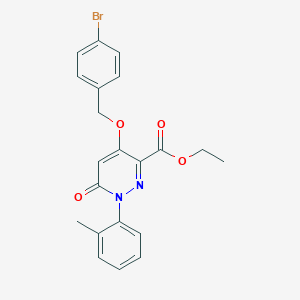

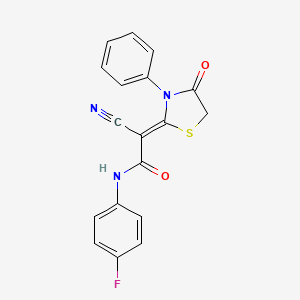

Ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C25H29N3O5S2 and its molecular weight is 515.64. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Copper-Catalyzed Synthesis of 1,2-Dihydropyridines

The compound has been utilized in a Cu-catalyzed regioselective cyclization of 3-aza-1,5-enynes with sulfonyl chlorides , leading to the formation of 1,2-dihydropyridines . This method provides a novel pathway for constructing these heterocyclic compounds from 3-aza-1,5-enynes, offering reasonable yields and an alternative approach to synthesizing 3-functionalized multi-substituted pyridines .

Sulfonamide-Containing Triazolopyridine Derivatives

The compound is a key building block for the synthesis of 8-(Azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one . This derivative exhibits interesting pharmacological properties and may find applications in drug development. Researchers have explored its potential as an antitubercular agent, making it a candidate for further investigation .

Deformylative Phosphonylation of Alkylphosphonates

In a fascinating study, the compound was involved in a formal deformylative phosphonylation process. Under the catalysis of specific reagents, 4-alkyl-1,4-dihydropyridines (DHPs) derived from aldehydes underwent phosphonylation, allowing for the facile synthesis of alkylphosphonates. This work highlights its utility in accessing structurally diverse phosphonate compounds .

Biological and Medicinal Chemistry Exploration

From a biological perspective, researchers have investigated the pharmacological diversity of phenoxy acetamide and its derivatives, including chalcone, indole, and quinoline. While not directly related to our compound, this context underscores the importance of understanding molecular interactions and structure-activity relationships. It may inspire chemists to design novel derivatives based on similar principles, enhancing safety and efficacy in drug development .

Gold-Catalyzed Synthesis of Azepan-4-ones

Although not directly attributed to our compound, gold-catalyzed reactions have been employed to efficiently synthesize azepan-4-ones via a two-step [5 + 2] annulation. These reactions demonstrate high regioselectivity and diastereoselectivity, showcasing the versatility of gold catalysts in heterocycle synthesis.

Indole Derivatives and Antitubercular Activity

While not a direct application of our compound, indole derivatives have been explored for their antitubercular activity. These compounds, including those derived from pyridine and indole, hold promise as potential therapeutic agents against Mycobacterium tuberculosis. The compound’s structural features may contribute to similar biological effects .

属性

IUPAC Name |

ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O5S2/c1-3-33-23(29)17-28-21-13-8-18(2)16-22(21)34-25(28)26-24(30)19-9-11-20(12-10-19)35(31,32)27-14-6-4-5-7-15-27/h8-13,16H,3-7,14-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZIYVRRBQUDQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-(2-cyanoethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2703380.png)

![1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2703383.png)

![Ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2703387.png)

![1-[1-[2-(Dimethylsulfamoylamino)ethyl]-6-oxopyridazin-3-yl]indole](/img/structure/B2703394.png)

![1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine](/img/structure/B2703395.png)

![2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol](/img/structure/B2703398.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2703399.png)